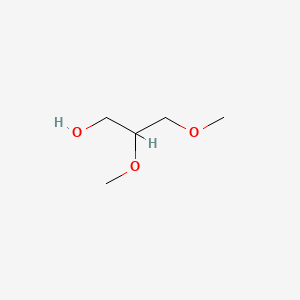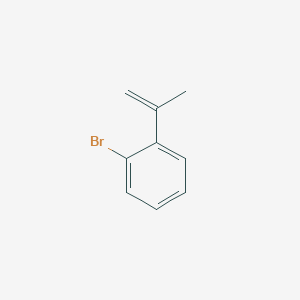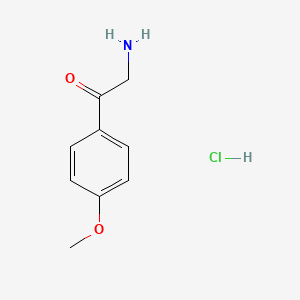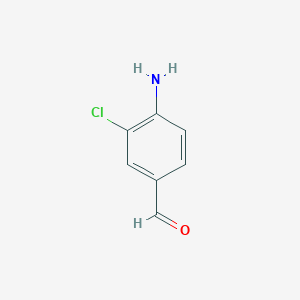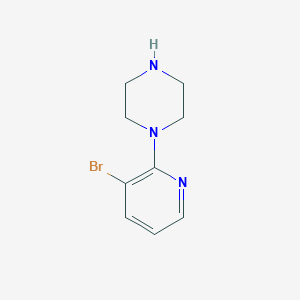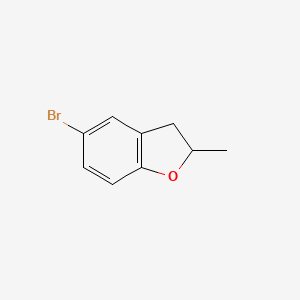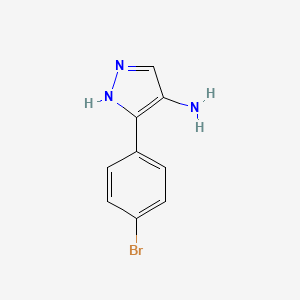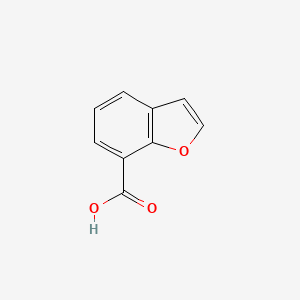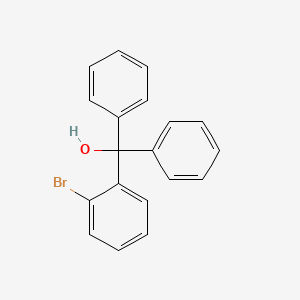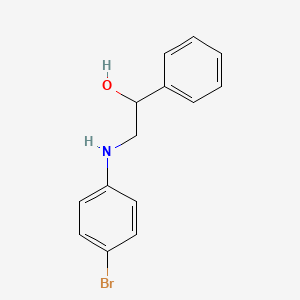
2-(4-Bromoanilino)-1-phenyl-1-ethanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of various bromophenyl-related compounds has been explored in several studies. For instance, a compound with a similar bromophenyl moiety, (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, was synthesized using 4-bromoacetophenone and N,N-dimethyl benzaldehyde in ethanol with sodium hydroxide as a catalyst . Another study reported the synthesis of multisubstituted triphenylenes and phenanthrenes using o-bromobenzyl alcohols in a palladium-catalyzed cascade reaction . Additionally, 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, optimizing various reaction parameters . A racemic secondary alcohol with a bromophenyl group was synthesized through S-alkylation and subsequent reduction . These studies demonstrate the versatility of bromophenyl compounds in synthesis, serving as key intermediates in the formation of complex molecules.
Molecular Structure Analysis
The molecular structure and spectral properties of bromophenyl compounds have been extensively investigated. For example, the molecular structure of a bromophenyl compound was determined using density functional theory (DFT) and compared with experimental data from FT-IR, FT-Raman, NMR, and UV spectrometry . The absolute configuration of another bromophenyl compound was determined using chiral ligand-mediated synthesis . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which influences its reactivity and physical properties.
Chemical Reactions Analysis
Bromophenyl compounds participate in various chemical reactions due to their reactive bromine atom. The cascade reaction involving o-bromobenzyl alcohols leads to the formation of polycyclic aromatic hydrocarbons . The S-alkylation reaction of a bromophenyl triazole with 2-bromo-1-phenylethanone followed by reduction is another example of the chemical reactivity of these compounds . These reactions highlight the potential of bromophenyl compounds to undergo transformations that can be harnessed in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl compounds are influenced by their molecular structure. The vibrational frequencies, molecular electrostatic potential, and nonlinear optical features of a bromophenyl compound were outlined theoretically, providing insights into its physical properties . The metabolic formation and synthesis of a bromophenyl compound with hypocholesteremic effects indicate its potential as a therapeutic agent . The resolution of a bromophenyl compound by lipase-mediated reactions showcases its chemical properties and potential applications in producing enantiomerically pure substances . The unexpected isolation of a bromophenyl alcohol intermediate from a condensation reaction further demonstrates the diverse chemical behavior of these compounds .
Aplicaciones Científicas De Investigación
-
Organic Synthesis
- 4-Bromoaniline is a versatile intermediate for various synthetic applications . It’s used in the synthesis of pharmaceuticals and complex organic molecules .
- The synthesis of 4-Bromoaniline involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent . This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .
- Additionally, 4-Bromoaniline acts as an aromatic amine in Mannich reactions, enabling the introduction of bromine into β-amino ketones for further chemical modifications .
- The procedure is carried out at room temperature and requires only 30 minutes for completion, highlighting its efficiency .
-
Electrochemical Oxidation
- The electrochemical oxidation of 4-bromoaniline was investigated in acetonitrile solution .
- Based on the experimental results, it can be stated that the Bacon–Adams mechanism is the main electrochemical oxidation route in acetonitrile solution similar to the 4-chloroanilines .
- In the cases of 4-bromo- and 2,4-dibromoanilines, the substituent in the para position eliminated in the dimerisation step, following its oxidation to bromine, which quantitatively substitutes the free ortho position of the starting bromoaniline .
- As a consequence of this, oxidised form of brominated 4-amino-diphenylamines is formed besides brominated anilines .
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-bromoanilino)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c15-12-6-8-13(9-7-12)16-10-14(17)11-4-2-1-3-5-11/h1-9,14,16-17H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRALYJTWIROQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20537924 | |
| Record name | 2-(4-Bromoanilino)-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20537924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromoanilino)-1-phenyl-1-ethanol | |
CAS RN |
91851-17-1 | |
| Record name | 2-(4-Bromoanilino)-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20537924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B1281909.png)
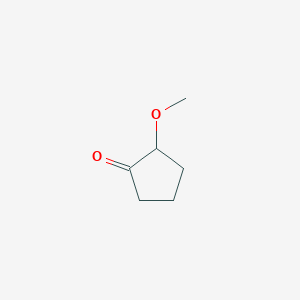
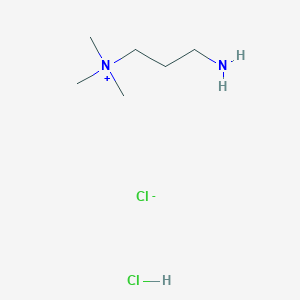
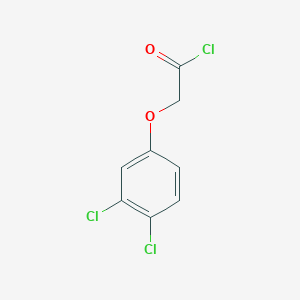
![4-[(5-Bromo-2-furyl)methyl]morpholine](/img/structure/B1281917.png)
